molecular formula C16H26N2O15P2 B1261699 dTDP-D-fucose

dTDP-D-fucose

Número de catálogo: B1261699
Peso molecular: 548.33 g/mol
Clave InChI: ZOSQFDVXNQFKBY-FQLHZTMTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DTDP-alpha-D-fucose is a dTDP-D-fucose in which the anomeric centre of the fucose fragment has alpha-configuration. It derives from an alpha-D-fucose. It is a conjugate acid of a dTDP-alpha-D-fucose(2-).

Aplicaciones Científicas De Investigación

Biosynthesis Pathways

dTDP-D-fucose is synthesized from glucose-1-phosphate through a series of enzymatic reactions involving key enzymes such as glucose-1-phosphate thymidylyltransferase and dTDP-glucose 4,6-dehydratase. The pathway is conserved across different organisms, indicating its fundamental role in cellular metabolism.

Key Enzymes in Biosynthesis

EnzymeFunctionK_m Value
Fcf1Converts dTDP-6-deoxy-D-xylo-hex-4-ulopyranose to dTDP-D-fucopyranose0.38 mM
Fcf2Converts dTDP-D-fucopyranose to dTDP-D-fucofuranose3.43 mM

These enzymes have been characterized in studies involving Escherichia coli, where the complete biosynthetic pathway was elucidated, confirming their roles through mutation and complementation tests .

Pharmaceutical Applications

This compound and its derivatives have promising applications in drug development, particularly in the synthesis of glycosylated drugs. For instance, dTDP-D-fucofuranose is a component of the O antigen in E. coli O52, which is crucial for the development of vaccines and therapeutic agents targeting bacterial infections .

Case Study: Gilvocarcin V

Gilvocarcin V is an anticancer drug that incorporates D-fucofuranose as part of its structure. The biosynthetic pathway involving this compound is essential for producing this compound, highlighting its significance in pharmaceutical chemistry .

Carbohydrate Engineering

The ability to manipulate the biosynthetic pathways of this compound allows researchers to engineer carbohydrates for specific functions. This includes enhancing the immunogenicity of carbohydrate-based vaccines by incorporating fucose residues into their structures, which can improve immune responses against tumor-associated carbohydrate antigens (TACAs) .

Applications in Vaccine Development

  • Enhanced Immunogenicity : Rhamnose and fucose have been shown to increase the immunogenicity of TACAs when used as vaccine components.
  • Liposomal Vaccines : Fucose-decorated liposomal vaccines demonstrated improved antigen uptake and cellular responses in preclinical models .

Industrial Biotechnology

The production of this compound has been optimized for use in industrial biotechnology settings. Research has focused on enhancing enzyme expression and solubility to increase yield during fermentation processes.

Production Optimization Strategies

  • Increasing expression levels of Fcf1 to boost this compound synthesis.
  • Developing chemically defined media for better growth conditions.
  • Establishing purification protocols to isolate this compound effectively .

Q & A

Basic Research Questions

Q. What are the established enzymatic pathways for dTDP-D-fucose biosynthesis, and how can researchers validate these pathways experimentally?

  • Methodology : Use recombinant enzyme expression (e.g., dTDP-4-dehydro-6-deoxyglucose reductase ) to reconstitute biosynthetic steps in vitro. Monitor intermediates via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to track substrate conversion. Validate kinetic parameters (Km, Vmax) using spectrophotometric assays measuring NAD(P)H oxidation/reduction .

Q. How can researchers distinguish this compound from structurally similar nucleotide sugars (e.g., dTDP-L-rhamnose) in complex biological samples?

  • Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy to analyze anomeric proton signals (e.g., α/β configurations) and compare with reference spectra. Alternatively, use enzymatic assays with substrate-specific enzymes (e.g., fucosyltransferases) to confirm activity .

Q. What in vitro assays are most reliable for quantifying this compound levels in bacterial or eukaryotic systems?

  • Methodology : Develop a coupled enzymatic assay combining phosphatase treatment (to release D-fucose) with a colorimetric fucose dehydrogenase (FDH) reaction, measuring NADH production at 340 nm. Validate with internal standards and spike-recovery experiments to ensure specificity .

Advanced Research Questions

Q. How can conflicting data on this compound’s role in bacterial virulence be systematically resolved?

  • Methodology : Conduct comparative transcriptomic and metabolomic profiling of wild-type vs. This compound biosynthesis knockout strains. Use CRISPR-Cas9 mutagenesis to validate gene-function relationships. Cross-reference findings with structural modeling of fucose-containing glycoconjugates to assess host-pathogen interaction mechanisms .

Q. What experimental strategies can elucidate the structural dynamics of this compound in enzyme binding pockets during catalysis?

  • Methodology : Perform X-ray crystallography of enzyme-substrate complexes (e.g., dTDP-4-dehydro-6-deoxyglucose reductase) at varying reaction timepoints. Complement with molecular dynamics (MD) simulations to analyze conformational changes and free-energy landscapes .

Q. How do researchers address discrepancies in reported kinetic parameters for this compound biosynthesis enzymes across studies?

  • Methodology : Standardize assay conditions (pH, temperature, cofactor concentrations) and validate using a reference enzyme (e.g., commercially available dTDP-glucose 4,6-dehydratase). Apply meta-analysis techniques to aggregate published data, accounting for methodological variations (e.g., buffer systems, detection limits) .

Q. What integrative approaches are effective for studying this compound’s regulatory role in eukaryotic glycosylation pathways?

  • Methodology : Combine genetic knockdown (siRNA/CRISPR) in cell lines with glycomic profiling (lectin microarrays, LC-MS). Use isotopic labeling (e.g., ¹³C-glucose) to trace fucose incorporation into glycoproteins. Cross-validate with in vivo models (e.g., zebrafish) to assess developmental impacts .

Q. Data Management and Reproducibility

Q. How should researchers design a data management plan (DMP) for studies involving this compound to ensure reproducibility?

  • Methodology : Document raw data (spectra, chromatograms), experimental conditions (buffer composition, enzyme batches), and analysis workflows in FAIR-compliant repositories (e.g., Zenodo). Use version control for protocols and share code for computational analyses (e.g., MD simulations) via GitHub .

Q. What strategies mitigate bias when interpreting conflicting results in this compound functional studies?

  • Methodology : Apply blinded data analysis, where researchers are unaware of sample genotypes/treatments during initial interpretation. Use independent replication in separate labs and pre-register hypotheses to reduce confirmation bias .

Q. Ethical and Theoretical Considerations

Q. How can researchers ensure theoretical rigor when proposing novel roles for this compound in metabolic networks?

  • Methodology : Ground hypotheses in systems biology frameworks (e.g., flux balance analysis) to predict metabolic dependencies. Validate via genetic complementation or metabolite supplementation experiments. Critically evaluate evolutionary conservation of biosynthetic pathways across species .

Propiedades

Fórmula molecular

C16H26N2O15P2

Peso molecular

548.33 g/mol

Nombre IUPAC

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C16H26N2O15P2/c1-6-4-18(16(24)17-14(6)23)10-3-8(19)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(20)7(2)30-15/h4,7-13,15,19-22H,3,5H2,1-2H3,(H,25,26)(H,27,28)(H,17,23,24)/t7-,8+,9-,10-,11+,12+,13-,15-/m1/s1

Clave InChI

ZOSQFDVXNQFKBY-FQLHZTMTSA-N

SMILES isomérico

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O)O

SMILES canónico

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)O

Sinónimos

dTDP-fucose
thymidine diphosphate fucose
thymidine diphosphate-D-fucose

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dTDP-D-fucose
Reactant of Route 2
dTDP-D-fucose
Reactant of Route 3
Reactant of Route 3
dTDP-D-fucose
Reactant of Route 4
dTDP-D-fucose
Reactant of Route 5
dTDP-D-fucose
Reactant of Route 6
dTDP-D-fucose

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.